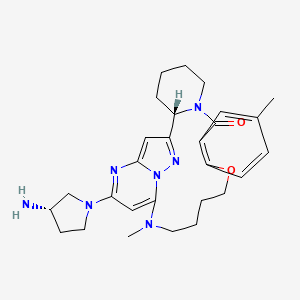
Rsv-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rsv-IN-5 is a compound that has garnered significant attention in the field of respiratory syncytial virus (RSV) research. This compound is primarily studied for its potential in preventing and treating RSV infections, which are a major cause of respiratory illnesses in infants and the elderly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Rsv-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives of the original compound, which may have enhanced or altered biological activities.
Scientific Research Applications
Rsv-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways involved in RSV infections and to develop new therapeutic strategies.
Medicine: It is being explored as a potential treatment for RSV infections, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Rsv-IN-5 involves its interaction with specific molecular targets in the RSV virus. It binds to the fusion protein of the virus, preventing it from entering and infecting host cells. This action disrupts the viral replication cycle and reduces the severity of the infection.
Comparison with Similar Compounds
Rsv-IN-5 is compared with other similar compounds, such as:
Nirsevimab: A monoclonal antibody that also targets the RSV fusion protein.
Palivizumab: Another monoclonal antibody used for the prevention of RSV infections.
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other compounds. Its potential for use in both prevention and treatment of RSV infections makes it a valuable addition to the arsenal of antiviral agents.
Conclusion
This compound represents a promising compound in the fight against RSV infections. Its unique properties, diverse applications, and potential for industrial production make it a significant focus of ongoing research and development efforts.
Properties
Molecular Formula |
C28H37N7O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-23-[(3S)-3-aminopyrrolidin-1-yl]-11,20-dimethyl-15-oxa-7,20,24,26,27-pentazapentacyclo[23.2.1.02,7.09,14.021,26]octacosa-1(27),9(14),10,12,21,23,25(28)-heptaen-8-one |
InChI |
InChI=1S/C28H37N7O2/c1-19-8-9-24-21(15-19)28(36)34-12-4-3-7-23(34)22-16-26-30-25(33-13-10-20(29)18-33)17-27(35(26)31-22)32(2)11-5-6-14-37-24/h8-9,15-17,20,23H,3-7,10-14,18,29H2,1-2H3/t20-,23-/m0/s1 |
InChI Key |
RNKULGCYSCGYOZ-REWPJTCUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCCCCN(C3=CC(=NC4=CC(=NN43)[C@@H]5CCCCN5C2=O)N6CC[C@@H](C6)N)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCCN(C3=CC(=NC4=CC(=NN43)C5CCCCN5C2=O)N6CCC(C6)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















